![molecular formula C26H27NO7 B027114 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione CAS No. 104595-81-5](/img/structure/B27114.png)

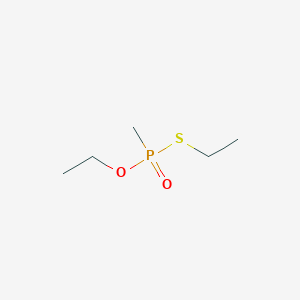

7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione, also known as doxorubicin, is a chemotherapy drug used to treat various types of cancer. It is a natural product derived from the bacterium Streptomyces peucetius var. caesius. Doxorubicin is a potent cytotoxic agent that works by inhibiting DNA replication and inducing apoptosis in cancer cells.

Mechanism of Action

Doxorubicin works by intercalating into DNA strands and inhibiting DNA replication. It also generates free radicals that damage DNA and induce apoptosis in cancer cells. Doxorubicin has a broad spectrum of activity against cancer cells and is effective against both rapidly dividing and non-dividing cells.

Biochemical and Physiological Effects:

Doxorubicin can cause a range of biochemical and physiological effects, including cardiotoxicity, myelosuppression, and gastrointestinal toxicity. Cardiotoxicity is the most significant adverse effect of 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione, and it can lead to heart failure. Myelosuppression is a common side effect of 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione, which can lead to decreased production of blood cells. Gastrointestinal toxicity can cause nausea, vomiting, and diarrhea.

Advantages and Limitations for Lab Experiments

Doxorubicin is widely used in laboratory experiments to study cancer biology and drug resistance. Its broad spectrum of activity and well-established mechanism of action make it a valuable tool for cancer research. However, 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione has limitations in terms of its toxicity and potential for drug resistance. These limitations must be taken into account when designing experiments using 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione.

Future Directions

There are several future directions for 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione research. One area of interest is the development of new formulations and delivery methods to reduce the toxicity and increase the efficacy of 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione. Another area of research is the identification of biomarkers that can predict response to 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione and guide treatment decisions. Additionally, there is ongoing research into the mechanisms of 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione resistance and the development of strategies to overcome it.

Conclusion:

Doxorubicin is a potent chemotherapy drug with broad spectrum activity against cancer cells. Its well-established mechanism of action and extensive clinical use make it a valuable tool for cancer research. However, its toxicity and potential for drug resistance must be taken into account when designing experiments using 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione. Ongoing research into the development of new formulations and delivery methods, identification of biomarkers, and strategies to overcome drug resistance will continue to advance our understanding of 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione and its role in cancer treatment.

Synthesis Methods

Doxorubicin is synthesized through a complex process involving several chemical reactions. The first step is the isolation of the Streptomyces peucetius var. caesius bacteria, which produces the 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione precursor molecule. The precursor molecule is then chemically modified through a series of reactions to produce 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione. The final product is purified and formulated into a suitable dosage form for clinical use.

Scientific Research Applications

Doxorubicin has been extensively studied for its anticancer properties. It has been used to treat a wide range of cancers, including breast cancer, leukemia, lymphoma, and sarcoma. Doxorubicin is often used in combination with other chemotherapy drugs to increase its efficacy. It has also been studied in combination with radiation therapy and immunotherapy to enhance its therapeutic effects.

properties

CAS RN |

104595-81-5 |

|---|---|

Molecular Formula |

C26H27NO7 |

Molecular Weight |

465.5 g/mol |

IUPAC Name |

7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione |

InChI |

InChI=1S/C26H27NO7/c1-3-12-7-13-9-15-22(26(32)21-14(24(15)30)5-4-6-17(21)28)25(31)20(13)18(8-12)34-19-10-16(27)23(29)11(2)33-19/h4-7,9,11,16,18-19,23,28-29,31H,3,8,10,27H2,1-2H3/t11-,16-,18?,19-,23+/m0/s1 |

InChI Key |

KIEAOQXPJFQGAF-YAASUOFTSA-N |

Isomeric SMILES |

CCC1=CC2=CC3=C(C(=C2C(C1)O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O)N)O)C(=O)C5=C(C3=O)C=CC=C5O |

SMILES |

CCC1=CC2=CC3=C(C(=C2C(C1)OC4CC(C(C(O4)C)O)N)O)C(=O)C5=C(C3=O)C=CC=C5O |

Canonical SMILES |

CCC1=CC2=CC3=C(C(=C2C(C1)OC4CC(C(C(O4)C)O)N)O)C(=O)C5=C(C3=O)C=CC=C5O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B27033.png)